molecular formula C11H12FNO B2571059 1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one CAS No. 2279122-19-7

1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one

Cat. No.: B2571059
CAS No.: 2279122-19-7
M. Wt: 193.221
InChI Key: QAXKHAALKSZZKF-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a fluorinated and methyl-substituted aromatic ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing fluorine atom and the steric influence of the methyl group, which modulate its reactivity and biological interactions. It is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of antipsychotics and other bioactive molecules . SynHet, a professional manufacturer, synthesizes this compound with >99% purity, emphasizing its role in drug discovery and fine chemical applications .

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXKHAALKSZZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoro-2-methylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Reduction of the Lactam Carbonyl Group

The ketone in the pyrrolidin-2-one ring can be reduced to form secondary alcohols. Lithium aluminum hydride (LiAlH4) is commonly used for this transformation:
Reaction :
1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-oneLiAlH41-(4-Fluoro-2-methylphenyl)pyrrolidin-2-ol\text{this compound} \xrightarrow{\text{LiAlH4}} \text{1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-ol}

Reagent/ConditionsProductYieldSource
LiAlH4, THF, refluxPyrrolidin-2-ol derivative85–90%

Mechanistic Insight : The reduction proceeds via nucleophilic attack of hydride on the carbonyl carbon, followed by protonation. The fluorine substituent stabilizes the intermediate through inductive effects.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes EAS at positions activated by the methyl group. Fluorine’s electron-withdrawing nature directs substitution to the ortho and para positions relative to the methyl group:
Example Reaction – Nitration :
This compoundHNO3/H2SO41-(4-Fluoro-2-methyl-5-nitrophenyl)pyrrolidin-2-one\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{1-(4-Fluoro-2-methyl-5-nitrophenyl)pyrrolidin-2-one}

Reagent/ConditionsMajor Product PositionYieldSource
HNO₃, H₂SO₄, 0°CPara to methyl70%

Key Note : The methyl group activates the ring, while fluorine deactivates it, resulting in regioselectivity favoring para-nitration .

Oxidation of the Methyl Group

The methyl group on the phenyl ring can be oxidized to a carboxylic acid under strong oxidizing conditions:
Reaction :
This compoundKMnO4/H+1-(4-Fluoro-2-carboxyphenyl)pyrrolidin-2-one\text{this compound} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{1-(4-Fluoro-2-carboxyphenyl)pyrrolidin-2-one}

Reagent/ConditionsProductYieldSource
KMnO₄, H₂SO₄, ΔCarboxylic acid derivative60–65%

Side Reactions : Over-oxidation may occur if reaction times exceed optimal conditions.

Ring-Opening Reactions

The pyrrolidinone ring can undergo hydrolysis under acidic or basic conditions to yield linear amides or amines:
Acidic Hydrolysis :
This compoundHCl, H2O4-(4-Fluoro-2-methylphenyl)aminobutyric acid\text{this compound} \xrightarrow{\text{HCl, H}_2\text{O}} \text{4-(4-Fluoro-2-methylphenyl)aminobutyric acid}

Reagent/ConditionsProductYieldSource
6M HCl, reflux, 12hAminobutyric acid derivative75%

Application : This reaction is critical for synthesizing bioactive amino acid analogs .

Functionalization at the Nitrogen Atom

The lactam nitrogen can undergo alkylation or acylation to introduce new substituents:
Alkylation Example :
This compoundCH3I, K2CO31-(4-Fluoro-2-methylphenyl)-3-methylpyrrolidin-2-one\text{this compound} \xrightarrow{\text{CH}_3\text{I, K}_2\text{CO}_3} \text{1-(4-Fluoro-2-methylphenyl)-3-methylpyrrolidin-2-one}

Reagent/ConditionsProductYieldSource
CH₃I, K₂CO₃, DMFN-methylated derivative80%

Limitation : Steric hindrance from the phenyl group may reduce reaction efficiency .

Cross-Coupling Reactions

The fluorine atom can participate in palladium-catalyzed cross-coupling reactions under specific conditions:
Suzuki Coupling Example :
This compoundPd(PPh3)4,B(OH)2R1-(4-Aryl-2-methylphenyl)pyrrolidin-2-one\text{this compound} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{B(OH)}_2\text{R}} \text{1-(4-Aryl-2-methylphenyl)pyrrolidin-2-one}

Reagent/ConditionsProductYieldSource
Pd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivative50–55%

Challenge : Fluorine’s strong C–F bond necessitates elevated temperatures (100–120°C) .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, forming volatile fluorinated byproducts . DSC data show an endothermic peak at 185°C, corresponding to melting .

Scientific Research Applications

Neuropharmacology

One of the primary applications of 1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one is in neuropharmacology. Research has indicated that analogs of this compound may act as potent inhibitors of neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). For instance, studies have shown that certain derivatives exhibit greater potency compared to traditional stimulants like cocaine, suggesting their potential as therapeutic agents for conditions such as attention deficit hyperactivity disorder (ADHD) and depression .

Table 1: Potency of this compound Analogues at Neurotransmitter Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
This compoundTBDTBDTBD
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone)21.4195>200
3,4-Dichlorophenyl analogue11.537.8>200

Note: TBD indicates values that are yet to be determined.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various analogues aimed at enhancing selectivity and potency against specific neurotransmitter systems. The synthesis often involves modifications to the pyrrolidine core or the aromatic substituent to explore structure-activity relationships (SAR). Techniques such as Stille coupling have been employed to create diverse derivatives for biological evaluation .

Behavioral Pharmacology

Behavioral studies using animal models have been initiated to assess the effects of these compounds on locomotor activity and other behavioral parameters. Initial findings suggest that certain analogues may stimulate activity in a dose-dependent manner, which is crucial for understanding their potential therapeutic effects .

Case Study 1: Dopamine Transporter Inhibition

A study focused on the inhibition of DAT by various analogues demonstrated that some compounds derived from this compound exhibited significantly lower IC50 values than cocaine, indicating enhanced efficacy as DAT inhibitors. This suggests potential applications in treating substance use disorders or enhancing cognitive functions through dopaminergic modulation .

Case Study 2: Selective Norepinephrine Transporter Activity

Another investigation highlighted the selective action of certain derivatives on NET with minimal impact on serotonin transporters (SERT). This selectivity is particularly relevant for developing antidepressant therapies that aim to minimize side effects associated with serotonin modulation while enhancing norepinephrine levels .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can lead to the inhibition of enzymatic reactions or the activation/inhibition of receptor-mediated pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrrolidinone Derivatives

Pyrrolidinone derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a comparative analysis of 1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one with structurally related compounds:

Table 1: Comparative Analysis of Pyrrolidinone Derivatives

Compound Name Substituents/Modifications Key Properties/Activities Reference Evidence
This compound 4-Fluoro, 2-methylphenyl Pharmaceutical intermediate; high purity (>99%)
1-(4-Fluorophenyl)pyrrolidin-2-one derivatives 4-Fluorophenyl with triazole-thiol groups Antioxidant activity (1.5× ascorbic acid)
4a: 1-(4-Fluorophenyl)pyrrolidin-2-one 4-Fluorophenyl, triazole-thiol White solid; 52% synthesis yield
1-(2-Fluorophenyl)-4-benzimidazolyl-pyrrolidin-2-one 2-Fluorophenyl, benzimidazole Potential antipsychotic activity
4-(5-(2-Fluorophenyl)-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one 2-Fluorophenyl, oxadiazole Structural analog for CNS drug candidates
S 16924 (fluorophenyl-pyrrolidinone derivative) Dual-acting FFAR1/FFAR4 modulator Antipsychotic activity; 5-HT1A agonism

Key Findings :

Antioxidant Activity :

  • Derivatives with electron-withdrawing groups (e.g., 5-chloro-2-hydroxyphenyl) exhibit enhanced antioxidant properties. For example, 1-(5-chloro-2-hydroxyphenyl)pyrrolidin-2-one analogs showed 1.35–1.5× higher DPPH radical scavenging activity than ascorbic acid .
  • The fluorophenyl group in this compound may reduce oxidative stability compared to hydroxyl-substituted analogs due to decreased hydrogen-donating capacity.

Pharmacological Potential: S 16924, a fluorophenyl-pyrrolidinone derivative, demonstrated potent antipsychotic activity in preclinical models (ID50 = 0.96 mg/kg vs. clozapine’s 1.91 mg/kg), attributed to its dual modulation of FFAR1/FFAR4 receptors and 5-HT1A agonism .

Synthetic Accessibility :

  • 1-(4-Fluorophenyl)pyrrolidin-2-one derivatives (e.g., 4a) were synthesized in moderate yields (52%) via cyclocondensation, while this compound is produced industrially with high efficiency (<1 week lead time) .

Mechanistic Insights and Substituent Effects

  • Fluorine Substitution : Fluorine’s electronegativity enhances metabolic stability and binding affinity to target proteins. However, para-fluoro substitution (as in this compound) may reduce steric hindrance compared to ortho-substituted analogs like 1-(2-Fluorophenyl)-4-benzimidazolyl-pyrrolidin-2-one .

Biological Activity

1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a fluorinated aromatic ring, suggests various interactions with biological targets, which may lead to significant pharmacological effects.

Chemical Structure and Properties

  • Chemical Formula: C11H12FNO
  • CAS Number: 134686765
  • Molecular Weight: 197.22 g/mol

The compound is characterized by a pyrrolidinone ring substituted with a 4-fluoro-2-methylphenyl group. This unique structure contributes to its biological activity by influencing its interaction with various receptors and enzymes.

Biological Activities

This compound has shown promising activities in several areas:

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in Table 1.

Pathogen MIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.025
Pseudomonas aeruginosa0.050

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can modulate inflammatory pathways. For instance, it has been observed to suppress Toll-like receptor 4 (TLR4) signaling, which is crucial in the inflammatory response. By inhibiting NF-κB activation, this compound may reduce the expression of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • TLR4 Modulation: The compound inhibits TLR4 dimerization and subsequent NF-κB activation, leading to decreased inflammatory gene expression .
  • Antimicrobial Mechanism: It disrupts bacterial cell membranes and inhibits essential metabolic pathways, contributing to its antibacterial effects.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound in various settings:

  • In Vitro Studies: A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including this compound, demonstrating significant inhibition against multiple bacterial strains .
  • Inflammation Models: In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers, supporting its potential use in treating inflammatory diseases .
  • Cytotoxicity Assessments: Preliminary cytotoxicity tests against cancer cell lines revealed moderate activity, warranting further investigation into its anticancer potential .

Q & A

Basic: What are the common synthetic routes for preparing 1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

Answer:
The compound can be synthesized via nucleophilic substitution between 2-pyrrolidinone and a halogenated aromatic precursor (e.g., 4-fluoro-2-methylbromobenzene). Key parameters include:

  • Leaving group optimization : Para-fluoroiodobenzene derivatives yield higher efficiency (85% vs. 59% for bromo analogs) due to superior leaving-group ability .
  • Catalyst selection : Copper iodide (CuI) or palladium catalysts enhance coupling efficiency in Ullmann or Buchwald-Hartwig reactions.
  • Solvent/base system : Polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ or Cs₂CO₃ improve reactivity.
  • Temperature control : Reactions typically proceed at 80–120°C under inert atmospheres.

Advanced: How can regio- and stereoselective synthesis be achieved for derivatives of this compound?

Answer:
Transition-metal catalysis enables precise control:

  • Copper-mediated hydrothiolation : For thiol-containing derivatives, Cu(I) catalysts direct regioselective addition to allenamides or ynamides (e.g., 1-(1,3-bis((4-nitrophenyl)thio)propyl)pyrrolidin-2-one) .
  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials to induce enantioselectivity, as demonstrated in antiarrhythmic pyrrolidinone derivatives (S-61/S-73) .
  • Stereospecific crystallization : Resolve racemic mixtures via chiral column chromatography or enzymatic resolution.

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine coupling patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₂FNO₂: theoretical 209.09 g/mol).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for pharmacological studies).
  • X-Ray Powder Diffraction (XRPD) : Confirms crystallinity and polymorphism .

Advanced: How can X-ray crystallography and computational modeling resolve conflicting structural data in pyrrolidin-2-one derivatives?

Answer:

  • Single-crystal X-ray diffraction : Resolves absolute stereochemistry and bond geometry (e.g., 4,5-bis(4-fluorophenyl)pyrrolidin-2-one structure with R-factor = 0.039) .
  • Density Functional Theory (DFT) : Computes optimized geometries and electronic properties (e.g., HOMO-LUMO gaps), which can be cross-validated with experimental NMR/IR data .

Basic: What are the recommended safety protocols for handling pyrrolidin-2-one derivatives during synthesis?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal.
  • First aid : Immediate rinsing for skin/eye contact; consult SDS for specific antidotes .

Advanced: How do structural modifications at the phenyl ring of pyrrolidin-2-one derivatives influence their biological activity?

Answer:

  • Fluorine substitution : Enhances metabolic stability and bioavailability (e.g., 4-fluorophenyl derivatives in S-73 show potent α₁-adrenolytic activity) .
  • Methyl groups : Improve lipophilicity and membrane permeability.
  • Electron-withdrawing groups : Increase receptor-binding affinity (e.g., nitro or trifluoromethyl groups in anticancer derivatives) .

Basic: What are the typical applications of pyrrolidin-2-one derivatives in pharmacological research?

Answer:

  • Central Nervous System (CNS) agents : Analogs like oxotremorine target muscarinic receptors .
  • Anticancer agents : Domino reactions yield derivatives with cytotoxicity (e.g., 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one) .
  • Enzyme inhibitors : Act as acetylcholinesterase or kinase inhibitors.

Advanced: How can metabolic stability and toxicity of this compound be evaluated in preclinical studies?

Answer:

  • In vitro assays : Liver microsomal stability tests (human/rodent) quantify metabolic half-life.
  • Ames test : Assess mutagenicity using Salmonella typhimurium strains.
  • Acute toxicity studies : Dose escalation in rodents (OECD 423) to determine LD₅₀.
  • Metabolite profiling : LC-MS/MS identifies oxidative or conjugative metabolites .

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